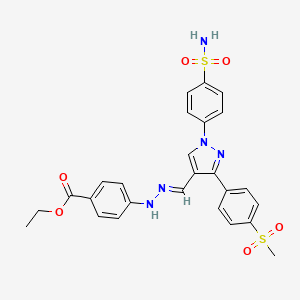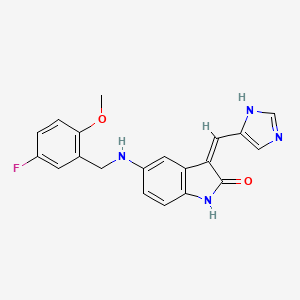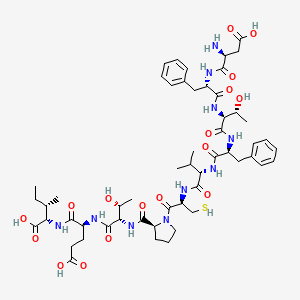
PRDX3(103-112), human
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PRDX3(103-112), human, is a peptide fragment derived from the larger protein peroxiredoxin 3. Peroxiredoxin 3 is a mitochondrial protein that plays a crucial role in protecting cells from oxidative stress by reducing hydrogen peroxide and organic hydroperoxides to water and alcohols . This peptide fragment is specifically involved in the regulation of cellular proliferation, differentiation, and antioxidant functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PRDX3(103-112), human, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
PRDX3(103-112), human, primarily undergoes oxidation and reduction reactions. It is hyperoxidized by mitochondrial lipid peroxides, which plays a role in ferroptosis, a form of regulated cell death .
Common Reagents and Conditions
Oxidation: Mitochondrial lipid peroxides are common oxidizing agents.
Reduction: Thioredoxin and glutathione are common reducing agents.
Major Products
The major product of the oxidation of this compound, is its hyperoxidized form, which inhibits cystine uptake .
科学的研究の応用
PRDX3(103-112), human, has several scientific research applications:
作用機序
PRDX3(103-112), human, exerts its effects through the following mechanisms:
Oxidation: It is hyperoxidized by mitochondrial lipid peroxides, leading to the inhibition of cystine uptake.
Molecular Targets: The primary molecular targets are cystine transporters, which are inhibited by the hyperoxidized form of the peptide.
Pathways Involved: The peptide is involved in the ferroptosis pathway, which is regulated by the solute carrier family 7 member 11-cystine-glutathione-glutathione peroxidase 4 axis.
類似化合物との比較
Similar Compounds
Peroxiredoxin 4: Another member of the peroxiredoxin family with similar antioxidant functions.
Thioredoxin: A protein that also reduces hydrogen peroxide and organic hydroperoxides.
Uniqueness
PRDX3(103-112), human, is unique due to its specific role in ferroptosis and its mitochondrial localization, which distinguishes it from other peroxiredoxins and antioxidant proteins .
特性
分子式 |
C54H78N10O17S |
|---|---|
分子量 |
1171.3 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C54H78N10O17S/c1-7-28(4)42(54(80)81)61-46(72)34(20-21-39(67)68)56-51(77)44(30(6)66)63-49(75)38-19-14-22-64(38)53(79)37(26-82)59-50(76)41(27(2)3)60-47(73)36(24-32-17-12-9-13-18-32)58-52(78)43(29(5)65)62-48(74)35(23-31-15-10-8-11-16-31)57-45(71)33(55)25-40(69)70/h8-13,15-18,27-30,33-38,41-44,65-66,82H,7,14,19-26,55H2,1-6H3,(H,56,77)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,72)(H,62,74)(H,63,75)(H,67,68)(H,69,70)(H,80,81)/t28-,29+,30+,33-,34-,35-,36-,37-,38-,41-,42-,43-,44-/m0/s1 |
InChIキー |
TZCAFWJBEQOBEX-GDWSKPTESA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
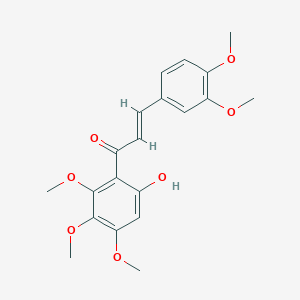
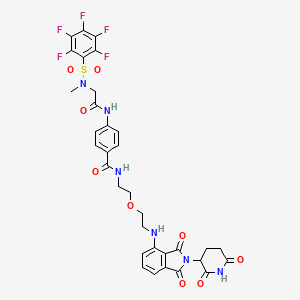
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)
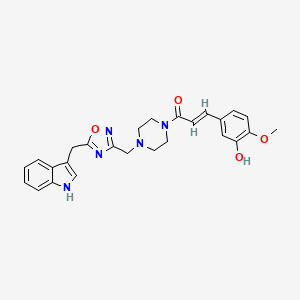
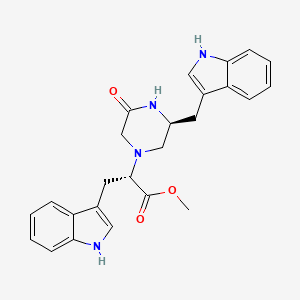


![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
